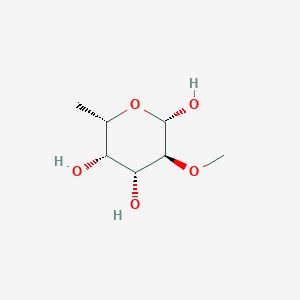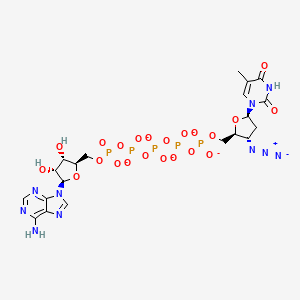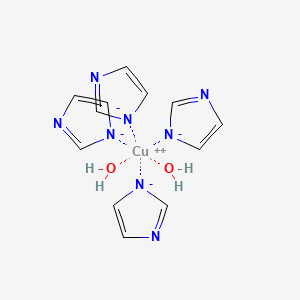
copper;imidazol-3-ide;dihydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetra(Imidazole)Diaquacopper (II) is a coordination compound consisting of a central copper ion coordinated to four imidazole ligands and two water molecules. This compound is of interest due to its unique structural and electronic properties, which make it a valuable subject of study in various fields of chemistry and materials science .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Tetra(Imidazole)Diaquacopper (II) typically involves the reaction of copper(II) salts with imidazole in an aqueous medium. A common method includes dissolving copper(II) sulfate in water, followed by the addition of imidazole under stirring. The reaction mixture is then allowed to crystallize, yielding the desired coordination compound .
Industrial Production Methods: This would include optimizing reaction conditions such as temperature, concentration, and pH to maximize yield and purity .
化学反応の分析
Types of Reactions: Tetra(Imidazole)Diaquacopper (II) can undergo various chemical reactions, including:
Oxidation: The copper center can participate in redox reactions, where it can be oxidized or reduced depending on the reaction conditions.
Substitution: The imidazole ligands can be substituted by other ligands in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents can be used to oxidize the copper center.
Substitution: Ligand exchange reactions can be carried out using different nitrogen or oxygen donor ligands under controlled conditions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield copper(III) complexes, while substitution reactions can result in new coordination compounds with different ligands .
科学的研究の応用
Tetra(Imidazole)Diaquacopper (II) has several applications in scientific research:
Chemistry: It is used as a model compound to study coordination chemistry and the behavior of copper complexes.
Biology: The compound’s ability to interact with biological molecules makes it a subject of interest in bioinorganic chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique electronic properties.
作用機序
テトラ(イミダゾール)ジアクア銅(II)の作用機序には、電子を移動させ、様々な分子標的と相互作用する能力が含まれます。銅の中心は、酸化還元反応に参加し、他の分子に電子を移動させることができます。 この特性は、電子移動が重要な触媒や生物系で特に役立ちます .
類似化合物:
テトラ(イミダゾール)銅(II)硝酸塩: この化合物は構造が似ていますが、水分子ではなく硝酸イオンを含んでいます。
テトラキス(イミダゾール)銅(II)ジアジペート: 異なるアニオン配位子を持つ別の類似化合物.
独自性: テトラ(イミダゾール)ジアクア銅(II)は、その特定の配位環境と、反応性や他の分子との相互作用に影響を与える可能性のある水分子が存在することにより、独自性を持っています。 これは、銅錯体における配位子環境の影響を研究するための貴重な化合物です .
類似化合物との比較
Tetra(Imidazole)Copper (II) Nitrate: This compound is similar in structure but contains nitrate ions instead of water molecules.
Tetrakis(Imidazole)Copper (II) Diadipate: Another similar compound with different anionic ligands.
Uniqueness: Tetra(Imidazole)Diaquacopper (II) is unique due to its specific coordination environment and the presence of water molecules, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying the effects of ligand environment on copper complexes .
特性
分子式 |
C12H16CuN8O2-2 |
|---|---|
分子量 |
367.85 g/mol |
IUPAC名 |
copper;imidazol-3-ide;dihydrate |
InChI |
InChI=1S/4C3H3N2.Cu.2H2O/c4*1-2-5-3-4-1;;;/h4*1-3H;;2*1H2/q4*-1;+2;; |
InChIキー |
CAVZRBRBWCVPCW-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C[N-]1.C1=CN=C[N-]1.C1=CN=C[N-]1.C1=CN=C[N-]1.O.O.[Cu+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


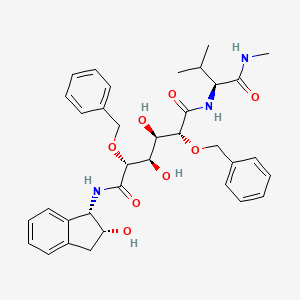
![3-[5-[[4-(2-carboxyethyl)-5-[(Z)-(3-ethyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-3-methyl-1H-pyrrol-2-yl]methylidene]-2-[(3-ethyl-4-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid](/img/structure/B10776856.png)
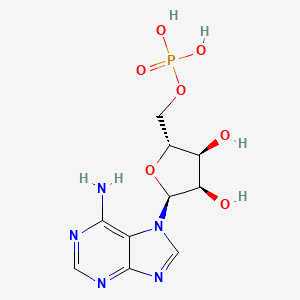

![[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4R,5R,6R)-5-fluoro-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate](/img/structure/B10776868.png)
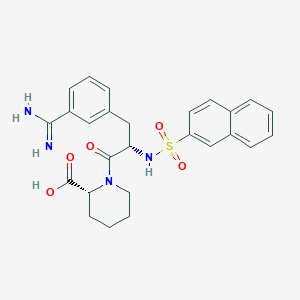
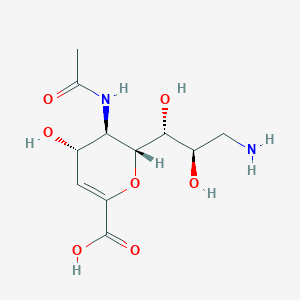

![8-Benzyl-2-hydroperoxy-6-(4-hydroxyphenyl)-2-[(4-iodophenyl)methyl]-7,8-dihydroimidazo[1,2-a]pyrazin-3-one](/img/structure/B10776882.png)

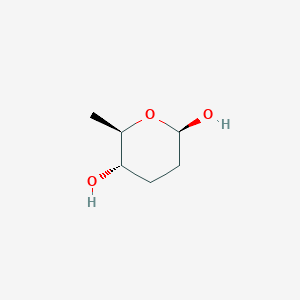
![3,4-Dihydroxy-2-[(methylsulfanyl)methyl]-5-(4-oxo-4,5-dihydro-3H-pyrrolo[3,2-D]pyrimidin-7-YL)pyrrolidinium](/img/structure/B10776911.png)
